molecular formula C7H12O2 B2595328 3-Cycloheptene-1beta,2alpha-diol CAS No. 80559-99-5

3-Cycloheptene-1beta,2alpha-diol

Cat. No.: B2595328
CAS No.: 80559-99-5
M. Wt: 128.171
InChI Key: ZXXMZVKQEZNIHG-RNFRBKRXSA-N
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Description

This compound offers intriguing properties that can be harnessed for diverse studies, ranging from drug development to material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cycloheptene-1beta,2alpha-diol can be synthesized through the oxidation of cycloheptene. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, which facilitates the syn dihydroxylation of the alkene to form the diol. The reaction typically proceeds under mild conditions, with the addition of hydrogen peroxide (H2O2) as an oxidizing agent to regenerate the OsO4 catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cycloheptene-1beta,2alpha-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be further oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol back to the corresponding alkene or alkane.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for halogenation reactions.

Major Products

The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted derivatives.

Scientific Research Applications

3-Cycloheptene-1beta,2alpha-diol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-Cycloheptene-1beta,2alpha-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s cyclic structure allows it to fit into specific binding sites, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptene: A seven-membered cycloalkene that serves as a precursor to 3-Cycloheptene-1beta,2alpha-diol.

    Cycloheptane: A saturated analog of cycloheptene, lacking the double bond and hydroxyl groups.

    Cycloheptanone: A ketone derivative of cycloheptane, with a carbonyl group replacing one of the methylene groups.

Uniqueness

This compound is unique due to its specific diol configuration and the presence of both hydroxyl groups on adjacent carbons. This configuration imparts distinct chemical reactivity and potential for forming hydrogen bonds, making it valuable for various applications.

Properties

IUPAC Name

(1R,2R)-cyclohept-3-ene-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-4-2-1-3-5-7(6)9/h2,4,6-9H,1,3,5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXMZVKQEZNIHG-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC=C[C@H]([C@@H](C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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